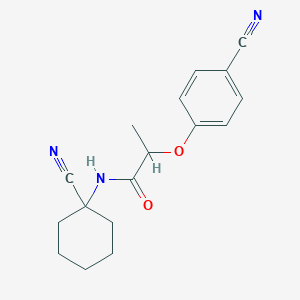

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group and a cyanophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide typically involves the following steps:

Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

Synthesis of the cyanophenoxy group: This involves the reaction of phenol with cyanogen bromide to form 4-cyanophenol, which is then reacted with an appropriate alkylating agent to form the cyanophenoxy group.

Coupling reaction: The final step involves coupling the cyanocyclohexyl group with the cyanophenoxy group using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired propanamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide groups can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide: Similar structure but with an acetamide backbone.

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide is unique due to its specific combination of cyanocyclohexyl and cyanophenoxy groups attached to a propanamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyanocyclohexyl group : This moiety contributes to the compound's lipophilicity and potential interaction with biological membranes.

- Cyanophenoxy group : This functional group is known to influence the pharmacological profile by interacting with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its role as a metalloproteinase inhibitor . Metalloproteinases are enzymes involved in the degradation of extracellular matrix components, playing critical roles in tissue remodeling, inflammation, and cancer progression. Inhibition of these enzymes can lead to therapeutic effects in various diseases, including cancer and inflammatory disorders.

Key Mechanisms:

- Inhibition of MMPs (Matrix Metalloproteinases) : The compound has been shown to selectively inhibit certain MMPs, which are implicated in tumor metastasis and angiogenesis.

- Regulation of Cell Migration : By inhibiting MMPs, the compound may reduce the migratory capabilities of cancer cells, thereby limiting their spread.

Therapeutic Applications

This compound has been investigated for use in several therapeutic areas:

- Cancer Treatment : Due to its ability to inhibit metalloproteinases, it shows promise as an adjunct therapy in cancer treatment, particularly in preventing metastasis.

- Anti-inflammatory Agents : Its effects on MMPs also suggest potential applications in treating inflammatory conditions where tissue remodeling is a factor.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound significantly inhibited MMP-9 activity in human cancer cell lines. This inhibition correlated with reduced cell invasion and migration (Source: WO2002074750A1).

-

In Vivo Studies :

- Animal models treated with this compound showed a reduction in tumor size and metastasis compared to control groups. Histological analysis revealed decreased MMP expression in treated tissues (Source: WO2024165050A1).

Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of MMP-9 activity; reduced cell invasion | WO2002074750A1 |

| In Vivo | Decreased tumor size; reduced metastasis | WO2024165050A1 |

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide |

InChI |

InChI=1S/C17H19N3O2/c1-13(22-15-7-5-14(11-18)6-8-15)16(21)20-17(12-19)9-3-2-4-10-17/h5-8,13H,2-4,9-10H2,1H3,(H,20,21) |

InChI Key |

MBHXDURQAWJVDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.